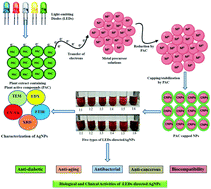Light-emitting diode (LED)-directed green synthesis of silver nanoparticles and evaluation of their multifaceted clinical and biological activities
RSC Advances Pub Date: 2022-08-10 DOI: 10.1039/D2RA03503K
Abstract
The trend of using plant extracts for the synthesis of nanoparticles has increased in recent years due to environmental safety, low cost, simplicity and sustainability of the green route. Moreover, the morphology of NPs can be fine-tuned by applying abiotic factors such as LEDs, which enhance the bio-reduction of the precursor salt and excite phytochemicals during their green synthesis. Considering this, in present study, the green synthesis of AgNPs was carried out using Dalbergia sissoo leaf extract under the illumination of red, green, blue, yellow and white LEDs. The phytochemical profile of the leaf extract in terms of total phenolic and flavonoid content was responsible for the effective synthesis of AgNPs, where alcohols and phenols were mainly involved in the capping and bio-reduction of the NPs. Moreover, the XRD data showed the face center cubic crystalline nature of the AgNPs with the interesting finding that the LEDs helped to reduce the size of the AgNPs significantly. Among the samples, Y-DS-AgNPs (34.63 nm) were the smallest in size, with the control having a size of 87.35 nm. The LEDs not only reduced the size of the AgNPs but also resulted in the synthesis of non-agglomerated AgNPs with different shapes including spherical, triangular, and hexagonal compared to the mixed-shape control AgNPs, as shown by the SEM analysis. These LED-directed AgNPs showed extraordinary therapeutic potential especially B-DS-AgNPs, which exhibited the highest anti-oxidant, anti-glycation and anti-bacterial activities. Alternatively, Y-DS-AgNPs were the most cytotoxic towards HepG2 cells, inducing intracellular ROS/RNS production, accompanied by a disruption in the mitochondrial membrane potential, caspase-3 gene activation and induction of caspase-3/7 activity. Lastly, AgNPs showed mild toxicity towards brine shrimp and moderately hemolyzed hRBCs, showing their biosafe nature. Here, we conclude that external factors such as LEDs are effective in controlling the morphology of AgNPs, which further enhanced their therapeutic efficacy.


Recommended Literature
- [1] Long-term, stable, and improved oxygen-reduction performance of titania-supported PtPb nanoparticles†
- [2] Electrochemical N2 fixation to NH3 under ambient conditions: porous LiFe5O8 nanoparticle–reduced graphene oxide as a highly efficient and selective catalyst†
- [3] Electronic structure of Al, Ga, In and Cu doped ZnO/Cu(111) bilayer films†
- [4] A waste-minimized protocol for the preparation of 1,2-azido alcohols and 1,2-amino alcohols†
- [5] Visible light-induced nuclease activity of a ternary mono-phenanthroline copper(ii) complex containing l-methionine as a photosensitizer
- [6] Direct observation of the geometric isomer selectivity of a reaction controlled via adsorbed bromine†
- [7] Correction: Affinity binding of chicken apolipoprotein A1 to a novel flax orbitide (linusorb)
- [8] Synthesis of fluorescent dye-doped silica nanoparticles for target-cell-specific delivery and intracellular MicroRNA imaging†
- [9] Retraction: Elevation of USP4 antagonizes oxygen glucose deprivation/reoxygenation-evoked microglia activation and neuroinflammation-mediated neurotoxicity via the TRAF6-NF-κB signaling
- [10] The detrimental influence of bacteria (E. coli, Shigella and Salmonella) on the degradation of organic compounds (and vice versa) in TiO2 photocatalysis and near-neutral photo-Fenton processes under simulated solar light

Journal Name:RSC Advances
Research Products
-
CAS no.: 16817-43-9
-
CAS no.: 111900-32-4
-
CAS no.: 13073-21-7
-
CAS no.: 117902-15-5









